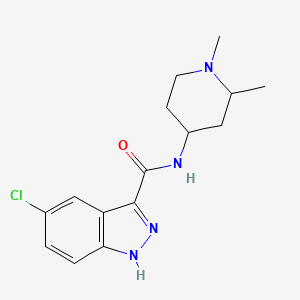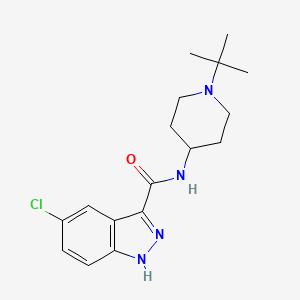![molecular formula C16H21ClN4O B7359439 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359439.png)
5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide, also known as DMCH-I3C, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a potent and selective inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. In
Wirkmechanismus
The mechanism of action of 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide involves its selective inhibition of CK2, which is a serine/threonine protein kinase that regulates a variety of cellular processes. CK2 is involved in the phosphorylation of numerous substrates, including transcription factors, signaling molecules, and structural proteins. By inhibiting CK2, 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide can disrupt these cellular processes and affect cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide can induce apoptosis and inhibit cell proliferation by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. In neuronal cells, 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide can enhance synaptic plasticity and promote neurite outgrowth by modulating the activity of CK2 and its downstream targets. In immune cells, 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide can modulate the activity of cytokines and chemokines, leading to changes in immune cell function and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide in lab experiments is its selectivity for CK2, which allows for specific targeting of this protein kinase. 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide is also relatively easy to synthesize and has good solubility in aqueous solutions. However, there are some limitations to using 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide in lab experiments, including its potential toxicity at high concentrations and its limited stability in certain experimental conditions. Additionally, 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide may have off-target effects on other protein kinases or cellular processes, which could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide, including its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate the molecular mechanisms underlying the effects of 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide on CK2 and its downstream targets. Additionally, the development of more selective and potent CK2 inhibitors could lead to improved therapeutic efficacy and reduced toxicity. Finally, the application of 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide in combination with other drugs or therapies may enhance its therapeutic potential and overcome potential limitations.
Synthesemethoden
The synthesis of 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide involves several steps, starting with the reaction of 5-chloro-1H-indazole-3-carboxylic acid with 3-(dimethylamino)cyclohexylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to yield the final product, 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide. The overall yield of this synthesis method is around 40%, and the purity of the final product can be further improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide has been used in a variety of scientific research applications, including cancer research, neurobiology, and immunology. In cancer research, 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancer. In neurobiology, 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide has been used to study the role of CK2 in neuronal development and synaptic plasticity. In immunology, 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide has been shown to modulate the activity of immune cells, such as T cells and macrophages, by inhibiting CK2.
Eigenschaften
IUPAC Name |
5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O/c1-21(2)12-5-3-4-11(9-12)18-16(22)15-13-8-10(17)6-7-14(13)19-20-15/h6-8,11-12H,3-5,9H2,1-2H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIYFPKRKDLWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC(C1)NC(=O)C2=NNC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359364.png)
![2-[2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7359370.png)
![N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359380.png)
![5-methoxy-2-[[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B7359387.png)
![1-(2,2-Dimethyloxan-4-yl)-3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]urea](/img/structure/B7359388.png)
![2-methyl-N-[[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]methyl]propanamide](/img/structure/B7359391.png)



![5-chloro-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359435.png)

![5-chloro-N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359446.png)
